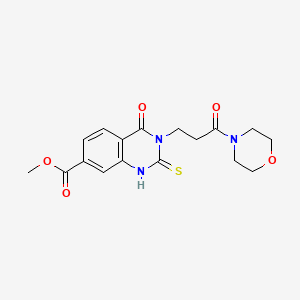

Methyl 3-(3-morpholino-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(3-morpholino-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a morpholino group, a thioxo moiety, and a methyl ester. The quinazoline scaffold is notable for its pharmacological relevance, particularly in anticancer research, due to its ability to mimic purine bases and interfere with DNA/RNA synthesis. The morpholino group enhances solubility and bioavailability, while the thioxo and oxo functionalities contribute to hydrogen-bonding interactions, critical for molecular recognition in biological systems . Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP for precise atomic-level analysis .

Properties

IUPAC Name |

methyl 3-(3-morpholin-4-yl-3-oxopropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-24-16(23)11-2-3-12-13(10-11)18-17(26)20(15(12)22)5-4-14(21)19-6-8-25-9-7-19/h2-3,10H,4-9H2,1H3,(H,18,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZAZPZMZRXRPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(3-morpholino-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (referred to as "the compound" hereafter) is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings on the biological activity of the compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with a thioxo group and a morpholino substituent. Its structural complexity contributes to its reactivity and interaction with biological systems. The presence of the morpholino group is particularly significant as it can enhance solubility and bioavailability.

Structural Formula

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the quinazoline core may modulate receptor activity, influencing various cellular signaling pathways.

Key Mechanisms

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation.

- Receptor Modulation : It acts on various receptors to influence signaling cascades related to inflammation and apoptosis.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including non-small cell lung carcinoma (A549) and other tumor types.

Case Study: Anticancer Activity

A study reported that derivatives of the compound showed IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells. The most potent derivative exhibited an IC50 comparable to standard chemotherapeutics like staurosporine .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses antibacterial and antifungal activities, making it a candidate for further exploration in treating infectious diseases.

Table 1: Antimicrobial Activity

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.004 | 0.008 |

| Escherichia coli | 0.01 | 0.02 |

| Candida albicans | 0.006 | 0.012 |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways. This property could be beneficial in treating chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy and safety profile. Modifications to the morpholino group or thioxo moiety may enhance biological activity or reduce side effects.

Notable SAR Findings

- Substituents on the quinazoline ring significantly alter potency against cancer cell lines.

- The presence of electron-withdrawing groups enhances enzyme binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pyrazolone and pyrimidine derivatives reported in the International Journal of Molecular Sciences (2014) , which share functional groups (e.g., thioxo, oxo) and exhibit anticancer activity. While the core structures differ (quinazoline vs. pyrazolone/pyrimidine), the substituents and their roles in biological activity provide a basis for comparison.

Key Observations:

However, its activity remains unquantified in the provided evidence. Pyrimidine derivatives with 4-oxo-2-thioxo groups (e.g., 3-(4-bromophenyl)-...) show moderate activity (IC₅₀: 45.92 µM), suggesting that the thioxo moiety may stabilize interactions with cellular targets like topoisomerases .

Substituent Effects: Morpholino Group: The morpholino substituent in the target compound likely improves solubility and membrane permeability compared to halogenated aryl groups (e.g., bromophenyl, iodophenyl) in pyrimidine derivatives, which may increase lipophilicity but reduce bioavailability . Nitrile vs. Methyl Ester: Pyrimidine derivatives with nitrile groups exhibit lower IC₅₀ values (e.g., 45.92 µM) than iodophenyl analogues (55.31 µM), indicating electron-withdrawing substituents may enhance cytotoxicity. The methyl ester in the target compound could offer metabolic stability but may require hydrolysis to an active carboxylic acid form .

Hydrogen-Bonding Patterns :

- The thioxo and oxo groups in both the target compound and pyrimidine derivatives facilitate hydrogen-bonding networks, as analyzed using graph set theory . These interactions are critical for binding to kinase domains or DNA helicases.

Methodological Considerations

- Crystallographic Analysis : Tools like SHELX and ORTEP-3 enable precise determination of bond lengths and ring puckering in the quinazoline core, which influence conformational stability and intermolecular interactions .

- Synthetic Routes: The target compound’s synthesis likely involves condensation of morpholino-propionyl chloride with a quinazoline precursor, analogous to methods used for pyrazolone derivatives in .

Q & A

Basic: What synthetic methodologies are commonly employed for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of morpholino derivatives with thioxo-quinazoline precursors. For example, analogous quinazoline derivatives are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions using polar aprotic solvents like DMF or acetonitrile. Optimization includes adjusting reaction temperature (e.g., 80–100°C), catalyst selection (e.g., K₂CO₃ for deprotonation), and purification via silica gel chromatography . Microwave-assisted synthesis can reduce reaction time and improve yield, as demonstrated in similar heterocyclic systems .

Basic: How is the compound structurally characterized to confirm its identity?

Answer:

Structural confirmation relies on:

- X-ray crystallography to resolve the 3D arrangement of the morpholino and thioxo groups, as seen in related quinazoline derivatives .

- Spectroscopic techniques :

- Elemental analysis to validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced: How can researchers address discrepancies between experimental and computational spectroscopic data?

Answer:

Contradictions may arise from solvent effects, tautomerism, or computational model limitations. Mitigation strategies include:

- Cross-validating NMR chemical shifts with density functional theory (DFT) calculations, adjusting for solvent polarity .

- Comparing experimental IR spectra with simulated vibrational modes to resolve ambiguities in functional group assignments.

- Re-evaluating LC-MS fragmentation patterns using high-resolution mass spectrometry (HRMS) to distinguish isobaric species .

Advanced: What strategies are effective for modifying the morpholino or thioxo groups to enhance bioactivity?

Answer:

- Morpholino substitution : Replace the morpholino ring with piperazine or thiomorpholine via nucleophilic substitution, adjusting steric and electronic properties .

- Thioxo modification : Oxidize the thioxo group to sulfonyl or replace it with oxo using H₂O₂/glacial acetic acid, altering hydrogen-bonding capacity .

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid under basic conditions (e.g., LiOH/THF:H₂O) to improve solubility .

Basic: What analytical techniques ensure purity and stability during storage?

Answer:

- HPLC with UV detection (λ = 254 nm) to monitor purity (>98%) and detect degradation products .

- Thermogravimetric analysis (TGA) to assess thermal stability and determine optimal storage temperatures.

- Karl Fischer titration to quantify residual moisture, critical for hygroscopic morpholino derivatives .

Advanced: How can reaction mechanisms for byproduct formation be elucidated during synthesis?

Answer:

- Isolation and characterization : Use preparative TLC to isolate byproducts, followed by NMR/MS analysis to identify structures .

- Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., enolates or thiourea adducts) .

- Computational modeling : Simulate reaction pathways using software like Gaussian to predict thermodynamic vs. kinetic control .

Advanced: How do crystallographic data resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example:

- The morpholino ring adopts a chair conformation, with C–O bond lengths of ~1.42 Å, consistent with sp³ hybridization .

- The thioxo group exhibits a C=S bond length of ~1.67 Å, confirming its double-bond character .

Discrepancies with computational models (e.g., PubChem’s bond length predictions) may arise from crystal packing effects, requiring periodic DFT calculations for alignment .

Basic: What structural features dictate reactivity in cross-coupling or substitution reactions?

Answer:

- Methyl ester : Acts as an electron-withdrawing group, activating the quinazoline core for nucleophilic attack at C-7 .

- Thioxo group : Enhances electrophilicity at C-2, facilitating alkylation or arylation .

- Morpholino substituent : The oxygen atom participates in hydrogen bonding, influencing solubility and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.